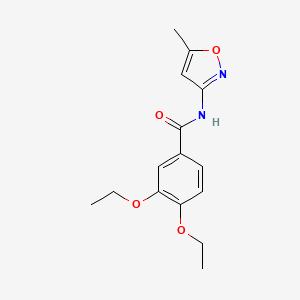![molecular formula C19H27N3O2S B5611586 1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5611586.png)
1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-4-(1H-imidazol-2-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules like 1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-4-(1H-imidazol-2-yl)piperidine often involves multistep synthetic routes, including the formation of key intermediates and the use of catalysts to drive specific reactions. For example, a similar synthetic approach can be seen in the multicomponent reaction of imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates, leading to fully substituted furans (Pan et al., 2010). This method showcases the typical complexity involved in synthesizing such molecules, emphasizing the need for precise control over reaction conditions and reagent selection.
Molecular Structure Analysis
The molecular structure of organic compounds like this compound is crucial in determining their chemical behavior and potential applications. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are commonly employed to elucidate structural details. These techniques provide insights into the arrangement of atoms within the molecule and the nature of chemical bonds, which are essential for understanding the compound's reactivity and interactions with other molecules.
Chemical Reactions and Properties
The reactivity of this compound is influenced by its functional groups and molecular structure. For instance, the presence of a piperidine moiety can be pivotal in nucleophilic addition reactions, as demonstrated in the synthesis of various piperidine derivatives with significant antimicrobial activity (Ahmed et al., 2017). Understanding these reactions and properties is fundamental for exploring the compound's potential in chemical synthesis and drug development.
Propriétés
IUPAC Name |
[4-(butylsulfanylmethyl)-5-methylfuran-2-yl]-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S/c1-3-4-11-25-13-16-12-17(24-14(16)2)19(23)22-9-5-15(6-10-22)18-20-7-8-21-18/h7-8,12,15H,3-6,9-11,13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBYGHHNQMWUQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC1=C(OC(=C1)C(=O)N2CCC(CC2)C3=NC=CN3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5611503.png)
![(1S*,5R*)-6-benzyl-3-[(5-methyl-2-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5611509.png)
![8-[3-amino-3-(3,4-dimethoxyphenyl)propanoyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5611541.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5611550.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5611553.png)
![2-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5611564.png)
![5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5611568.png)
![N-[3-(acetylamino)phenyl]-4-chlorobenzamide](/img/structure/B5611575.png)
![(4aS*,7aR*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5611578.png)

![N'-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5611600.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5611606.png)
![4-{4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5611616.png)